1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate is a compound of interest in synthetic chemistry due to its unique structure and reactivity. This compound features a pyridinium core substituted with methyl and oxo groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxopyridine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The pyridinium ring can be attacked by nucleophiles, leading to the formation of substituted pyridines.
Reduction: The compound can be reduced to form 1,4-dihydro derivatives under specific conditions.
Ring-opening reactions: Certain reagents can induce ring-opening reactions, resulting in the formation of different products.
Common Reagents and Conditions
Grignard reagents: Used for nucleophilic substitution reactions to form 4-alkyl and 4-aryl pyridines.
Sodium borohydride: Employed in reduction reactions to obtain 1,4-dihydro derivatives.
Malononitrile and ethyl cyanoacetate: Utilized in ring-opening reactions.
Major Products
4-Substituted pyridines: Formed through nucleophilic substitution reactions.
1,4-Dihydro derivatives: Produced via reduction reactions.
Ring-opened products: Resulting from specific ring-opening reactions.
Scientific Research Applications
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate has several applications in scientific research:
Synthetic chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal chemistry: Investigated for its potential antiviral and anticancer properties.
Material science: Explored for its use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate involves its ability to undergo nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used. For instance, in medicinal chemistry, the compound may interact with biological targets to exert antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: Shares a similar pyridine core but differs in its functional groups and reactivity.
N-(2,6-Dimethyl-4-oxopyridin-1-yl)pyridinium salts: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate counterion, which influences its solubility and reactivity in various chemical environments .
Properties
IUPAC Name |
2,6-dimethyl-1-(3-methylpyridin-1-ium-1-yl)pyridin-4-one;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O.BF4/c1-10-5-4-6-14(9-10)15-11(2)7-13(16)8-12(15)3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJYBHLSYVEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C[N+](=CC=C1)N2C(=CC(=O)C=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.